molecular formula C14H23NO B1582558 4-Amino-2,6-DI-tert-butylphenol CAS No. 950-58-3

4-Amino-2,6-DI-tert-butylphenol

Cat. No. B1582558
CAS RN: 950-58-3
M. Wt: 221.34 g/mol
InChI Key: MNDTVJMRXYKBPV-UHFFFAOYSA-N
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Description

“4-Amino-2,6-DI-tert-butylphenol” is an organic compound that is a derivative of phenol . It is a colorless solid and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics . It is also used as an antioxidant to stabilize lubricant oils .


Synthesis Analysis

The synthesis of 4-aminoalkyl-2,6-di-tert-butylphenols involves the reduction of the corresponding nitriles with lithium aluminum hydride . The initial nitriles are produced using specific optimum methods of synthesis . For instance, 3,5-di-tert-butyl-4-hydroxyphenylacetonitrile is produced based on 4-methyl-2,6-di-tert-butylphenol, which is first brominated with an equivalent amount of bromine, forming the corresponding bromoquinone compounds .

Scientific Research Applications

Immunomodulatory Properties

4-Amino-2,6-DI-tert-butylphenol derivatives have been investigated for their potential immunomodulatory properties. A study by Nizheharodava et al. (2020) explored the effects of these compounds on human peripheral blood lymphocytes. They found that certain concentrations of these compounds stimulated the production of interferons, key components in the immune response, without exerting toxic effects at specific concentrations (Nizheharodava et al., 2020).

Application in Polymer Synthesis

Chern, Twu, and Chen (2009) synthesized a series of new polyimides containing di-tert-butyl side groups derived from 4-(4-amino-2-chlorophenyl)-1-(4-aminophenoxy)-2,6-di-tert-butylbenzene. These polyimides exhibited low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, making them suitable for electronic and other industrial applications (Chern, Twu, & Chen, 2009).

Synthesis of Antioxidants

A study by Milaeva et al. (2013) focused on synthesizing metal complexes with a 2,6-di-tert-butylphenol moiety, demonstrating their antioxidant properties. These complexes showed significant potential in scavenging free radicals and inhibiting oxidative stress, indicating their applicability in areas requiring antioxidant properties (Milaeva et al., 2013).

Antioxidant and Antiglycating Activities

Milaeva et al. (2015) investigated the antioxidant and antiglycating activities of certain 2,6-di-tert-butylphenol derivatives. They found that incorporating a ferrocenyl moiety significantly enhanced the antiglycating activity of these compounds, surpassing even aminoguanidine, a known glycation inhibitor. This suggests potential applications in managing diseases linked to protein glycation (Milaeva et al., 2015).

Electrochemical Reactivity

Zabik et al. (2016) studied the electrochemical oxidation of bulky phenols, including 2,6-di-tert-butylphenol derivatives. Their research indicated that these compounds exhibited significant reactivity with superoxide anion radicals, suggesting their potential in electrochemical applications and as radical scavengers (Zabik et al., 2016).

Safety And Hazards

When handling “4-Amino-2,6-DI-tert-butylphenol”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-amino-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDTVJMRXYKBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310738
Record name 4-AMINO-2,6-DI-TERT-BUTYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-DI-tert-butylphenol

CAS RN

950-58-3
Record name 950-58-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-AMINO-2,6-DI-TERT-BUTYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,6-di tert.butyl-4-aminophenol was prepared by hydrogenating a mixture of 23.5 grams of 2,6-di tert.butyl-4-nitrosophenol, 2 grams of 5% Palladium on carbon, and 200 milliliters of absolute ethanol in a Parr Pressure Reaction Apparatus. The reduction was accomplished in 1 hour at a maximum hydrogen pressure of 50 psi and a maximum temperature of 50° C. The resulting solution of 2,6-di tert.butyl-4-aminophenol was removed from the Pressure Apparatus and filtered to remove the catalyst.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,6-di tert.butyl-4-aminophenol was prepared by adding in a nitrogen atmosphere, a solution of 70 grams of sodium dithionate in 300 milliliters of water to a mixture of 23.5 grams of 2,6-di tert.butyl-4-nitrosophenol, 80 milliliters of 5 N sodium hydroxide solution and 160 milliliters of water. The addition was accomplished in 45 minutes at 24° C. to 41° C. After stirring for 21/4 hours, 100 milliliters of benzene was added to dissolve the solid product, and the layers were separated.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2,6-di-t-butyl-4-nitrophenol (6.3 g, 25 mmoles) is dissolved in methanol (100 ml), 0.6 g of palladium on carbon (10%) is added and the reaction medium is placed under a hydrogen atmosphere under 2 bars of pressure. The catalyst is filtered out and the solvent is evaporated off under reduced pressure. The residue is taken up in heptane and filtered. In this way 2,6-di-t-butyl-4-aminophenol (2.7 g, 48%) is obtained which will be used without further purification in the following stages. Pink powder. Melting point: 123-124° C.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To 17.6 grams of 4-nitroso-2,6-di-tert-butylphenol dissolved in 60 ml of 5N sodium hydroxide and 120 ml of water was added with stirring over a 30-minute period a solution of 52.2 grams of sodium hydrosulfite in 220 ml of water during which time the temperature rose to 53° C. After the addition was complete, stirring was continued for another 2.5 hours. The product formed was then rapidly collected by filtration, washed with 400 ml of water and dried in a vacuum desiccator over phosphorus pentoxide to yield 4-amino-2,6-di-tert-butylphenol, melting at 105°-108° C.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step Two
Name
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A 2 liter Parr bomb was charged with 23.50 g (0.1 mole) 2,6-di-tert-butyl-4-nitrosophenol, 1.0 g of 5% Pd on C catalyst and 600 ml toluene. After purging the assembled bomb with nitrogen, it was pressurized to 50 psi with hydrogen. The mixture was stirred vigorously and uptake of hydrogen was noted. The hydrogenation step producing 2,6-di-tert-butyl-4-aminophenol was completed within 15 minutes. A temperature rise from 23° C. to 25° C. was observed during the hydrogenation. The mixture was allowed to stir under hydrogen atmosphere for a total of 1 hour.
Quantity
23.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,6-DI-tert-butylphenol
Reactant of Route 2
4-Amino-2,6-DI-tert-butylphenol
Reactant of Route 3
4-Amino-2,6-DI-tert-butylphenol
Reactant of Route 4
4-Amino-2,6-DI-tert-butylphenol
Reactant of Route 5
4-Amino-2,6-DI-tert-butylphenol
Reactant of Route 6
4-Amino-2,6-DI-tert-butylphenol

Citations

For This Compound
28
Citations
NN Meleshonkova, DB Shpakovsky, AV Fionov… - Journal of …, 2007 - Elsevier
Novel Schiff bases of ferrocenecarboxaldehyde bearing 2,6-di-tert-butyphenol fragments N-(3,5-di-tert-butyl-4-hydroxyphenyl)iminomethylferrocene (1) and N-(3,5-di-tert-butyl-4-…
Number of citations: 33 www.sciencedirect.com
SI Um, JK Lee, Y Kang, DJ Baek - Dyes and pigments, 2005 - Elsevier
Disodium 4,4′-bis(1,3,5-triazin-6-yl)diaminostilbene-2,2′-disulfonate derivatives (11a–h) which were substituted with 4-amino-2,6-di-tert-butylphenol (3) or 4-(2-amino-ethyl)-2,6-di-…
Number of citations: 39 www.sciencedirect.com
GA Nikiforov, VV Ershov - Bulletin of the Academy of Sciences of the USSR …, 1965 - Springer
Radical deamination of 4-amino-2,6-dialkylphenols Page 1 RADICAL DEAMINATION OF 4-AMINO-2,6-DIALKYLPHENOLS (UDC 54!. 12) GA Nikiforov and VV Ershov Institute of …
Number of citations: 3 link.springer.com
VN Komissarov, EN Gruzdeva, LP Olekhnovich… - Russian chemical …, 1997 - Springer
The reaction of 5-amino-4-chloroquinolines with 4-amino-2,6-di-tert-butylphenol yielded derivatives of spiro[6-azaperimidine-2,4′-cyclohexa-2′,5′-dien]-1′-one, which exhibit photo…
Number of citations: 5 link.springer.com
ICAR Maldonado, GA Nikiforov - Bulletin of the Academy of Sciences of …, 1987 - Springer
Conclusions 4-Formylamino-2,6-di-tert-butylphenol was obtained by the Leuckart reaction from 2,6-ditert-butyl-1,4-benzoquinone and its derivatives upon heating in formamide. …
Number of citations: 3 link.springer.com
CEA de Melo, CR Nicoleti, M Ferreira, MC dos Santos… - Dyes and …, 2022 - Elsevier
Dyes presenting electron–accepting nitrophenyl and electron–donating phenolate groups have been used in the recent years as solvatochromic probes to investigate the polarity of …
Number of citations: 2 www.sciencedirect.com
SV Shekhovtsov, IV Omelchenko, VV Dyakonenko… - Dyes and …, 2012 - Elsevier
2,6-Di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate belongs to the class of negatively solvatochromic dyes commonly used for the empirical determination of solvent polarities. …
Number of citations: 8 www.sciencedirect.com
K Song, X Xu, P Liu, L Chen, X Shen, J Liu… - Bioorganic & Medicinal …, 2015 - Elsevier
3-(tert-Butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate (1) was discovered in our in-house high throughput screening as a moderate FXR antagonist. To improve the potency and the …
Number of citations: 10 www.sciencedirect.com
LM Mori-Quiroz, SS Londhe… - The Journal of Organic …, 2020 - ACS Publications
N-(Aryloxy)imines, readily accessible by condensation/tautomerization of (pseudo)benzylic primary amines and 2,6-di-tert-butyl-1,4-benzoquinone, undergo efficient allylation to afford a …
Number of citations: 6 pubs.acs.org
A Saeed, G Shabir, I Batool - Journal of fluorescence, 2014 - Springer
A series of new high light fastness, hot pressing fastness optical brighteners was efficiently synthesized by a three-step approach involving the successive replacement of the three …
Number of citations: 18 link.springer.com

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